Enalaprilat Butyl tert-Butyl Diester
Description
Enalaprilat Butyl tert-Butyl Diester (C₂₆H₄₀N₂O₅; molecular weight: 484.6 g/mol) is a synthetic derivative and protected metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. It is structurally characterized by two ester groups: a butyl and a tert-butyl moiety, which enhance lipophilicity and stability compared to the parent compound enalaprilat (C₁₈H₂₄N₂O₅) . This diester is primarily utilized in biochemical research as a reference standard for quantifying enalapril metabolites in pharmacokinetic studies and drug development workflows .
Properties
Molecular Formula |
C₂₆H₄₀N₂O₅ |
|---|---|
Molecular Weight |
460.61 |
Synonyms |
N-[(1S)-3-phenyl-1-[butyloxycarbonyl]propyl]-L-alanyl-L-proline 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Therapeutics
Enalaprilat Butyl tert-Butyl Diester primarily functions as an ACE inhibitor, which plays a crucial role in managing hypertension and heart failure. The compound's mechanism involves vasodilation, leading to reduced blood pressure and decreased cardiac workload. Research indicates that it may also possess anti-inflammatory properties, expanding its therapeutic potential beyond cardiovascular diseases.
2. Drug Formulation and Bioavailability
The formulation of this compound is critical for enhancing its bioavailability. Studies have shown that modifications to the compound can improve its absorption and distribution in biological systems. For instance, the incorporation of cationic polymers has been explored to enhance the intestinal permeability of related compounds like enalapril maleate, suggesting similar strategies could be applied to this compound .
Recent studies have highlighted the potential of this compound in various applications:
- Transdermal Drug Delivery : Research indicates that derivatives of enalapril can be formulated for transdermal delivery, significantly improving drug flux compared to traditional forms. The lipophilic nature of esters like this compound could facilitate better skin permeation, making it a candidate for innovative delivery systems .
- Controlled Release Mechanisms : Investigations into drug-polymer complexes have shown that controlling the release rate of enalapril derivatives can enhance therapeutic outcomes. For instance, complexes formed with cationic polymethacrylate have demonstrated prolonged release profiles, which could be adapted for use with this compound .
Comparison with Similar Compounds
Structural and Functional Differences
- Ester Group Configuration: The diester’s dual ester groups (butyl and tert-butyl) confer higher lipophilicity compared to monoesters like Enalaprilat tert-Butyl Ester or Enalaprilat Benzyl Ester. This property likely enhances tissue penetration but delays hydrolysis to the active enalaprilat .
- Stability: The tert-butyl group in both the diester and monoester derivatives improves resistance to enzymatic degradation, making them suitable for prolonged storage at +4°C . In contrast, Enalaprilat Dihydrate, the active form, is less stable in aqueous environments .
- Pharmacokinetic Implications : While direct clinical data on the diester are scarce, studies on enalaprilat suggest that esterification reduces renal clearance and prolongs elimination half-life (t₁/₂). However, premature or pediatric patients may exhibit variable hydrolysis rates, leading to unpredictable enalaprilat exposure .
Research Findings and Gaps
- Pharmacokinetic Data: Systematic reviews highlight a critical lack of robust pharmacokinetic parameters (e.g., AUC, Cmax, t₁/₂) for esterified enalaprilat derivatives, particularly in pediatric populations . Dose-normalized exposure of enalaprilat in heart failure patients overlaps with hypertensive cohorts, but premature infants show heightened sensitivity, underscoring the need for diester-specific studies .
- Synthetic Utility : The diester’s high purity and defined structure (e.g., IUPAC name: N-[(1S)-3-phenyl-1-[butyloxycarbonyl]propyl]-L-alanyl-L-proline 1,1-dimethylethyl ester) make it a reliable calibrator in mass spectrometry-based assays .
Preparation Methods
Multi-Step Esterification Strategy
The synthesis begins with the parent compound enalaprilat, which contains two carboxylic acid groups. Introducing butyl and tert-butyl esters requires selective protection and deprotection steps to avoid side reactions. A representative approach involves:
-
Initial Protection : The primary carboxylic acid is protected using a tert-butyl ester via acid-catalyzed transesterification. This is achieved by reacting enalaprilat with tert-butanol in the presence of concentrated sulfuric acid at 60–80°C for 6–8 hours.
-
Secondary Esterification : The remaining carboxylic acid is converted to a butyl ester using butanol and a coupling agent such as dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve anhydrous dichloromethane at room temperature for 12–16 hours.
-
Deprotection and Purification : Intermediate products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate the diester. Final yields range from 65% to 78%, depending on the stoichiometric ratios of reagents.
Key Challenges : Competing hydrolysis of the tert-butyl group under acidic conditions necessitates precise pH control. Side products, such as monoesters or hydrolyzed derivatives, are minimized using anhydrous solvents and molecular sieves.
Industrial-Scale Production Methods
For large-scale synthesis, cost-effectiveness and reproducibility are prioritized:
-
Continuous Flow Reactors : Patent literature describes a continuous flow system where enalaprilat is mixed with tert-butanol and butanol in a 1:3 molar ratio. The reaction occurs at 70°C with a residence time of 30 minutes, achieving 85% conversion efficiency.
-
Catalytic Optimization : Heterogeneous catalysts like Amberlyst-15 are employed to facilitate esterification, reducing reaction times to 4 hours and eliminating the need for toxic solvents.
Table 1: Comparative Reaction Conditions for Industrial Synthesis
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Temperature | 60–80°C | 70°C |
| Reaction Time | 12–16 hours | 30 minutes |
| Catalyst | H₂SO₄ | Amberlyst-15 |
| Yield | 65–78% | 85% |
| Purity (HPLC) | 92–95% | 97–99% |
Data adapted from transdermal prodrug patent methodologies.
Purification and Stabilization Techniques
Recrystallization Protocols
Crude this compound often contains residual acids or monoesters. A patent-described recrystallization method involves dissolving the product in heated ethyl acetate (50–60°C) and adding a stoichiometric amount of maleic acid. Cooling to −20°C yields needle-shaped crystals with 99% purity.
Chromatographic Refinement
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water (65:35 v/v) mobile phase resolves monoester impurities. This step is critical for pharmaceutical-grade material, ensuring ≤0.1% impurity levels.
Stability and Degradation Pathways
Hydrolytic Sensitivity
The tert-butyl ester group is prone to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) show a 15% degradation over 6 months, primarily into enalaprilat monoesters.
Table 2: Hydrolysis Rates Under Different Conditions
| Condition | Degradation Rate (per month) | Major Degradant |
|---|---|---|
| pH 1.2 (HCl) | 8.2% | Butyl monoester |
| pH 7.4 (PBS) | 2.1% | tert-Butyl monoester |
| pH 9.0 (NaOH) | 12.5% | Enalaprilat |
Stabilization Strategies
-
Lyophilization : Freeze-drying the diester with trehalose (1:1 w/w) reduces hydrolysis by 40% during storage.
-
Packaging : Aluminum-blister packs with nitrogen flushing inhibit oxidative degradation.
Comparative Analysis with Analogous Esters
Enalapril Ethyl Ester vs. Butyl tert-Butyl Diester
While enalapril ethyl ester is a well-studied prodrug, the butyl tert-butyl diester offers distinct advantages:
| Property | Ethyl Ester | Butyl tert-Butyl Diester |
|---|---|---|
| LogP | 1.8 | 3.2 |
| Transdermal Flux | 4.8 µg/cm²/h | 12.1 µg/cm²/h |
| Hydrolysis Half-Life | 2.3 hours (pH 7.4) | 8.7 hours (pH 7.4) |
The diester’s higher lipophilicity (LogP 3.2) enhances membrane permeability, making it suitable for transdermal delivery systems .
Q & A
Q. What are the established synthetic routes for Enalaprilat Butyl tert-Butyl Diester, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step esterification reactions. For example, tert-butyl ester derivatives are often synthesized using acid-catalyzed condensation between enalaprilat and tert-butyl alcohol derivatives under anhydrous conditions. Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization to isolate the diester . Reaction progress should be monitored using TLC or HPLC to optimize yield (typically 60–75% for similar compounds).
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming ester group formation and spatial configuration. Key signals include tert-butyl protons (δ ~1.2 ppm) and carbonyl carbons (δ ~170 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) and mass spectrometry (ESI+) validate purity (>95%) and molecular weight (CHNO, exact mass 460.29 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound across different biological models?
Methodological Answer: Discrepancies often arise from variability in metabolic enzyme activity (e.g., esterases) or interspecies differences in hepatic clearance. To address this:
- Comparative In Vitro Studies : Use microsomal preparations from human, rat, and canine liver to quantify hydrolysis rates under standardized conditions (pH 7.4, 37°C) .
- Statistical Modeling : Apply multivariate regression to isolate factors like protein binding affinity or lipophilicity (logP ≈ 2.8) that influence bioavailability .
- Cross-Validation : Replicate studies with LC-MS/MS quantification to minimize technical variability .
Q. What experimental strategies are recommended for investigating the enzymatic hydrolysis pathways of this compound in hepatic systems?
Methodological Answer:
- Enzyme Inhibition Assays : Incubate the diester with liver microsomes and specific esterase inhibitors (e.g., bis-4-nitrophenyl phosphate for carboxylesterases) to identify primary hydrolytic enzymes .
- Kinetic Profiling : Measure Michaelis-Menten parameters (K, V) at varying substrate concentrations (0.1–10 mM) to determine catalytic efficiency .
- Metabolite Tracking : Use isotopically labeled C-tert-butyl groups to trace hydrolysis products via tandem MS .
Q. How should researchers design stability studies to evaluate this compound under varying storage and physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC for byproducts like enalaprilat .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1.2–7.4) simulating gastric and plasma environments. Use Arrhenius plots to predict shelf-life .
- Cryopreservation Analysis : Store aliquots at -80°C and perform periodic LC-MS checks to validate long-term stability .
Data Analysis and Contradiction Management
Q. What statistical approaches are critical for addressing variability in bioanalytical data for this compound?
Methodological Answer:
- Error Propagation Analysis : Calculate combined uncertainty from technical replicates (e.g., pipetting errors) and biological variability (n ≥ 6 per group) .
- Robust Regression : Use non-parametric methods (e.g., Theil-Sen estimator) to mitigate outliers in pharmacokinetic datasets .
- Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
